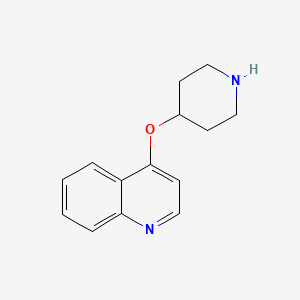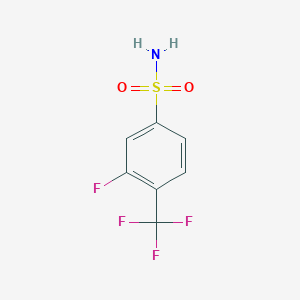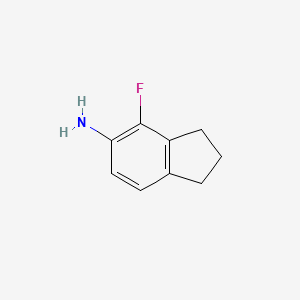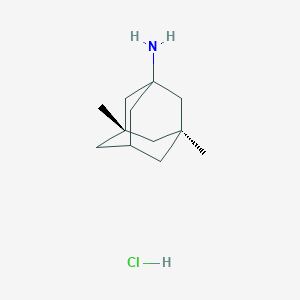
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride is a chemical compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce the amine group at the 1-position. This can be achieved through various methods, including amination reactions.
Methylation: The 3 and 5 positions of the adamantane are methylated using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure makes it an excellent scaffold for designing new compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its stability and unique structure make it a valuable tool for probing biological pathways.
Medicine
Medicinally, adamantane derivatives have been explored for their antiviral and neuroprotective properties
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism of action of (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting viral replication or protecting neurons from damage. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- Saxagliptin Hydrochloride
Uniqueness
Compared to similar compounds, (1S,3S,5S)-3,5-dimethyladamantan-1-amine hydrochloride stands out due to its unique adamantane structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications where these properties are crucial.
属性
分子式 |
C12H22ClN |
|---|---|
分子量 |
215.76 g/mol |
IUPAC 名称 |
(3S,5S)-3,5-dimethyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11-,12?;/m0./s1 |
InChI 键 |
LDDHMLJTFXJGPI-AHZSERIMSA-N |
手性 SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C.Cl |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


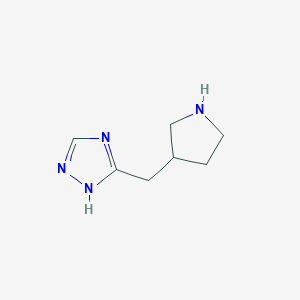
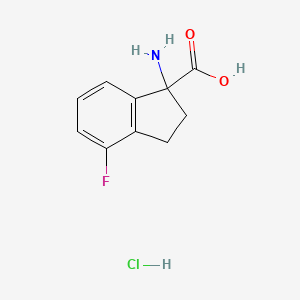
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
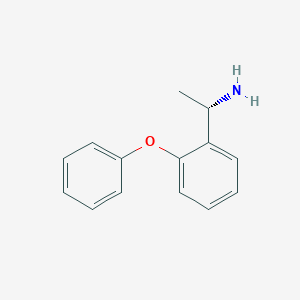
![2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13586836.png)
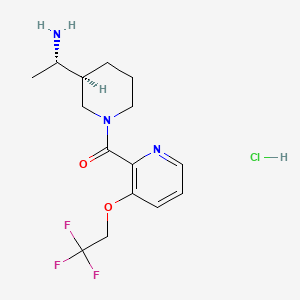
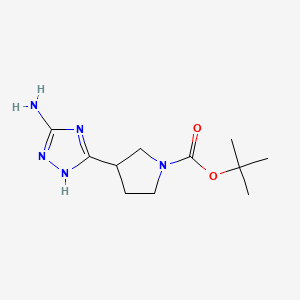
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
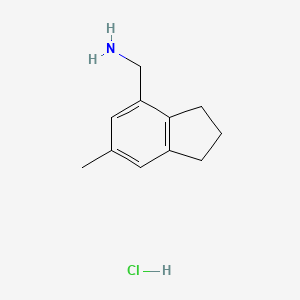
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)

